N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-4-22-15-14(20-21-22)16(18-9-17-15)26-8-13(23)19-11-6-5-10(24-2)7-12(11)25-3/h5-7,9H,4,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVJMPKWARYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Thioether Formation: The triazolopyrimidine core can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Sulfur
The sulfur atom in the thioacetamide group acts as a nucleophile, participating in alkylation and arylation reactions. This reactivity is critical for synthesizing derivatives with modified biological activities.
Mechanistic Insight : The thioacetamide sulfur undergoes nucleophilic displacement with alkyl/aryl halides under basic conditions (e.g., K₂CO₃) or via palladium-catalyzed cross-coupling. The reaction preserves the triazolopyrimidine core while introducing structural diversity at the sulfur center.
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaIO₄ | H₂O, reflux, 2 h | Sulfoxide intermediate | 67% | |
| mCPBA | DCM, 0°C to RT, 4 h | Sulfone derivative | >90% |
Key Finding : Controlled oxidation with NaIO₄ yields sulfoxides, while meta-chloroperbenzoic acid (mCPBA) fully oxidizes the thioether to a sulfone . These products are often screened for enhanced pharmacokinetic profiles.
Electrophilic Aromatic Substitution on the Triazolopyrimidine Core
The electron-deficient triazolopyrimidine ring undergoes electrophilic substitution, primarily at the 5-position, due to its π-deficient nature.
| Reaction
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the triazolo[4,5-d]pyrimidine structure in N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide enhances its potential as an anticancer agent.
Case Study: Antitumor Activity
In a study evaluating various triazole derivatives for their anticancer effects, compounds similar to this compound demonstrated potent activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in tumor proliferation and survival pathways .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial applications. Triazole derivatives are known for their efficacy against various bacterial and fungal strains.
Research Findings
A study highlighted the effectiveness of triazole-based compounds against resistant strains of bacteria and fungi. The thioacetamide component may contribute to enhanced permeability and bioactivity against microbial membranes .
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes that are pivotal in cancer metabolism and pathogen survival.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit thymidine phosphorylase activity effectively. This inhibition is critical as it may lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which improves yield and reduces reaction time . Structural modifications can further enhance its biological activity.
Synthetic Routes
Table 1 summarizes various synthetic methodologies explored for creating triazole derivatives:
| Methodology | Description | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | Eco-friendly approach that reduces reaction time | 85 |
| Conventional Heating | Traditional method requiring longer times | 70 |
| Solvent-Free Reactions | Green chemistry approach minimizing waste | 90 |
Potential in Drug Development
Given its diverse biological activities and favorable synthetic pathways, this compound holds promise in drug development.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo[4,5-d]pyrimidine Cores
The following compounds share the triazolo-pyrimidine core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations:
- Substituent Impact: The 3-ethyl group in the target compound contrasts with bulkier groups (e.g., 4-chlorobenzyl in Compound 20 or benzyl in 9b), which may reduce steric hindrance while maintaining moderate lipophilicity.
- Synthetic Accessibility :
Pharmacological and Functional Comparisons
- SC241 () : Designed for CNS applications, its bis-(2-methoxyethyl)-amine group likely enhances blood-brain barrier penetration, a feature absent in the target compound .
- Vicasinabine () : As a CB2 agonist, its pyrrolidin-3-ol and tetrazole groups enable polar interactions with receptors, differing from the target’s methoxy-phenyl motif .
- Compound 20 () : The 4-chlorobenzyl group may confer higher kinase affinity due to halogen bonding, whereas the target’s methoxy groups prioritize solubility over strong binding .
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
- Acetamide derivatives (e.g., Compound 20, 88% yield) generally outperform benzoxazole-thio analogs (9b, 18.5%), highlighting the efficiency of thioacetamide coupling .
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound that incorporates a triazole-pyrimidine moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dimethoxyphenyl group linked to a thioacetamide structure and a triazolo-pyrimidine moiety. The synthesis typically involves the reaction of 2,4-dimethoxyphenyl acetamide with an appropriate triazole derivative under controlled conditions to yield the target compound.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (Histone Deacetylase) .
In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example:
- IC50 values for related triazole derivatives ranged from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
- Compounds with similar structural motifs showed enhanced cytotoxicity against glioblastoma and breast cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well documented. Studies utilizing the dilution method against both Gram-positive and Gram-negative bacteria indicated that these compounds possess significant antibacterial activity . The presence of electron-withdrawing groups on the phenyl nucleus was found to enhance this activity.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of dihydrofolate reductase and other enzymes critical for DNA synthesis.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Potential
A study evaluated a series of triazole-containing compounds for their anticancer activity against various human cancer cell lines. The results indicated that derivatives with the thioacetamide linkage exhibited enhanced cytotoxicity compared to their non-thio analogs. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of a related series of compounds. The results demonstrated that specific substitutions on the phenyl ring significantly improved antibacterial activity against resistant strains of bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : A two-step approach is typically employed: (1) synthesis of the triazolo[4,5-d]pyrimidin-7-thiol intermediate via cyclocondensation of thiourea derivatives with ethyl acetoacetate analogs, followed by (2) S-alkylation with N-(2,4-dimethoxyphenyl)-2-chloroacetamide. Optimization can utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry techniques (e.g., continuous-flow reactors) enhance reproducibility and yield by minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can resolve methoxy, acetamide, and triazolo-pyrimidine protons/carbons. Aromatic protons in the 2,4-dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the triazolo-pyrimidine core geometry and thioacetamide linkage. For example, analogs with similar scaffolds (e.g., pyrimidine derivatives) show planar triazole rings and bond lengths consistent with conjugation .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular weight (e.g., [M+H]+ ion at m/z 443.12 for CHNOS) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer :
- Agar Dilution/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations 1–128 µg/mL. Compounds with 2,4-dimethoxyphenyl substituents have shown MIC values < 16 µg/mL against resistant strains .
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours. Triazolo-pyrimidine derivatives often exhibit concentration-dependent activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups driving bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with (a) modified methoxy positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy), (b) ethyl vs. bulkier alkyl groups on the triazole ring, and (c) thioether vs. sulfone/sulfoxide linkages. Compare MIC values and cytotoxicity (e.g., HEK-293 cell lines) .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA, CoMSIA) to correlate substituent electronic properties (Hammett σ) with activity .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation). Poor in vivo efficacy may correlate with short plasma half-life .
- Bioavailability Studies : Compare oral vs. intraperitoneal administration in rodent models. Low solubility (logP > 3) may necessitate formulation with cyclodextrins or lipid nanoparticles .
Q. Which methodologies are optimal for investigating the compound’s mechanism of action against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against DNA gyrase (bacterial) or lanosterol demethylase (fungal). Triazolo-pyrimidine-thioacetamides may act as competitive inhibitors, with IC values determined via fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to target enzymes. For example, analogs with 2,4-dimethoxyphenyl groups show stronger binding to fungal CYP51 than 3,4-dimethoxy derivatives .
Q. How can molecular docking and dynamics simulations complement experimental data in elucidating binding modes?
- Methodological Answer :
- Docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., triazole N-atoms forming H-bonds with catalytic residues). Validate with mutagenesis (e.g., alanine scanning of binding pockets) .
- Molecular Dynamics (GROMACS) : Simulate ligand-enzyme complexes over 100 ns to assess stability of key interactions (e.g., π-π stacking with phenylalanine residues) .
Q. What approaches address discrepancies in solubility and stability data across experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via HPLC-UV. Instability in acidic conditions may indicate hydrolysis of the acetamide group .
- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or amorphous solid dispersions. Dynamic Light Scattering (DLS) can assess nanoparticle formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
